4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid
Overview
Description
4-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid is a chemical compound that belongs to the class of organic compounds known as pyrroles. Pyrroles are characterized by a five-membered aromatic ring containing one nitrogen atom. The presence of a bromine atom and a carboxylic acid group in the molecule suggests that it has potential reactivity and could be used as an intermediate in various chemical syntheses.
Synthesis Analysis
The synthesis of pyrrole derivatives can be achieved through various methods. For instance, the synthesis of 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives involves the coupling of acetylenic esters and α-amino acids in the presence of isocyanide or carbodiimide under neutral conditions in a one-step procedure . Another method includes the carbonylative cyclization of β-bromo-α,β-unsaturated carboxylic acids with 2,2-dimethylhydrazine under carbon monoxide pressure in the presence of a palladium catalyst . Additionally, the dimer of 3-bromo-6-dimethylamino-1-azafulvene has been used as a formal equivalent of 4-lithiopyrrole-2-carboxaldehyde, serving as a progenitor for 4-mono- and 4,5-disubstituted pyrrole-2-carboxaldehydes .
Molecular Structure Analysis
The molecular structure of pyrrole derivatives can be determined using various spectroscopic and crystallographic techniques. For example, ab initio and DFT calculations have been performed to determine the molecular structure of a related compound, 2-Amino-1(4-Bromo-phenyl)-5-oxo-4, 5-dihydro-1-H-pyrrole-3-carboxylic acid ethyl ester, which showed good agreement with experimental results . Similarly, the crystal structure of Methyl N-(4,5-dibromo-1-methyl-pyrrole-2-carbonyl)aminoacetate has been characterized by single-crystal X-ray diffraction analysis .
Chemical Reactions Analysis
Pyrrole derivatives can undergo various chemical reactions due to the presence of reactive functional groups. For instance, the synthesis of (R)-2-{[5-bromo-1-(3-bromopropyl)-1H(substituted)-indol-3-yl]methyl}pyrrolidine-1-carboxylic acid derivatives involves electrophilic substitution reactions . The bromine atom in the pyrrole ring can also facilitate the formation of biphenyl structures, as seen in the synthesis of 4'-Bromobiphenyl-4-carboxylic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. The presence of substituents such as bromine atoms and carboxylic acid groups can affect properties like solubility, melting point, and reactivity. For example, the crystal structures of the 4-bromocamphorenic acids provide insights into the physical properties of brominated carboxylic acids, showing little variation in melting points between pure isomeric end-members and the isomeric mixture . The synthesis and characterization of pyrrole derivatives, including their crystal structures, can provide valuable information about their physical and chemical properties .
Scientific Research Applications
Synthesis and Pharmaceutical Applications
4-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid and its derivatives are primarily used in the synthesis of various organic compounds. For instance, Toja et al. (1986) demonstrated the synthesis of pyrrolopyridine analogs from similar pyrrole carboxylic acids, some showing antibacterial activity (Toja et al., 1986). Similarly, a method involving palladium-catalyzed carbonylative cyclization was described by Bae and Cho (2014), highlighting the chemical's utility in creating complex organic structures (Bae & Cho, 2014).
Novel Synthesis Techniques
Koriatopoulou et al. (2008) explored a novel synthesis technique for the pyrrolo[2,1-c][1,4]benzodiazocine ring system, starting from similar pyrrole carboxylic acids, which could be applicable in various pharmaceutical syntheses (Koriatopoulou, Karousis, & Varvounis, 2008).
Bromination Techniques
Wischang and Hartung (2011) discussed the bromination of pyrroles, including compounds similar to 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid, in bromoperoxidase-catalyzed oxidations. This research is significant for understanding the chemical reactions and potential applications of pyrrole derivatives in organic chemistry (Wischang & Hartung, 2011).
Medicinal Chemistry
In the field of medicinal chemistry, the derivatives of 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid have been studied for their potential pharmaceutical applications. For example, Rooney et al. (1983) synthesized a series of pyrrole dione derivatives, highlighting the relevance of such compounds in medicinal chemistry (Rooney et al., 1983).
Safety And Hazards
The compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
properties
IUPAC Name |
4-bromo-1-methylpyrrole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2/c1-8-3-4(7)2-5(8)6(9)10/h2-3H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSZDZQRYBIAVQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20429254 | |
Record name | 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20429254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid | |
CAS RN |
875160-43-3 | |
Record name | 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20429254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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